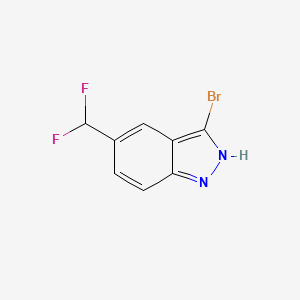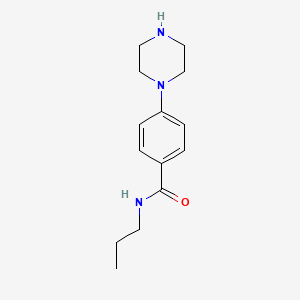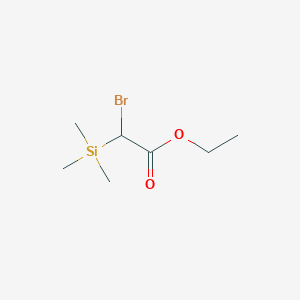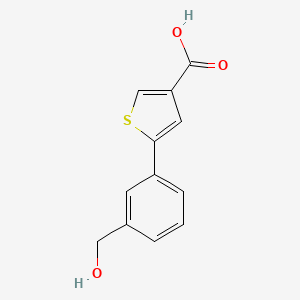
2-Bromo-3-nitropyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-nitropyridin-4-OL is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-nitropyridin-4-OL can be synthesized through several methods. One common approach involves the bromination of 3-nitropyridin-4-OL. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-nitropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., copper iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-Bromo-3-aminopyridin-4-OL.
Oxidation: 2-Bromo-3-nitropyridin-4-one.
科学的研究の応用
2-Bromo-3-nitropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism by which 2-Bromo-3-nitropyridin-4-OL exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
2-Bromo-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Bromo-5-nitropyridin-4-OL: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Chloro-3-nitropyridin-4-OL: Chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-nitropyridin-4-OL is unique due to the combination of bromine, nitro, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C5H3BrN2O3 |
|---|---|
分子量 |
218.99 g/mol |
IUPAC名 |
2-bromo-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
InChIキー |
PFVGRSGRDMHUOP-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)




![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)






